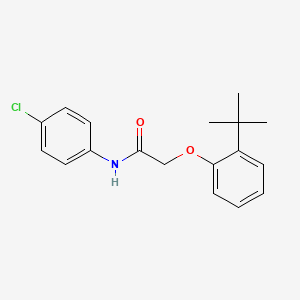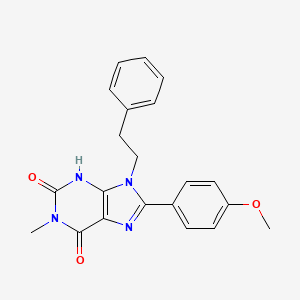![molecular formula C20H22BrN3O4 B5594561 N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B5594561.png)
N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide, also known as BDM-II, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is a member of the hydrazones family, which are organic compounds that contain a hydrazone functional group (-NHN=CH-).
作用機序
The mechanism of action of N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide involves the inhibition of MMPs and the induction of apoptosis in cancer cells. MMPs are involved in the breakdown of extracellular matrix, which is necessary for cancer cells to invade and metastasize. N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide inhibits the activity of MMPs, thereby preventing cancer cell invasion and metastasis. Additionally, N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One advantage of using N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and has a long shelf life. Additionally, N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations.
将来の方向性
There are several future directions for research on N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide. One area of interest is the development of analogs of N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide with improved potency and selectivity. Another area of research is the investigation of the potential of N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of drug delivery systems for N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide could improve its efficacy and reduce potential toxicity.
合成法
The synthesis of N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide involves the reaction of 2,5-dimethoxybenzaldehyde with 3-bromoaniline to form the corresponding Schiff base. The Schiff base is then reacted with 5-oxopentanoic acid hydrazide to give N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide. The synthesis of N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide has been optimized to yield high purity and high yields.
科学的研究の応用
N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer metastasis.
特性
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O4/c1-27-17-9-10-18(28-2)14(11-17)13-22-24-20(26)8-4-7-19(25)23-16-6-3-5-15(21)12-16/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,23,25)(H,24,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWLFZJTQJPUAX-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5594487.png)

![2-{[2-(2-thienyl)-1H-indol-3-yl]thio}acetohydrazide](/img/structure/B5594498.png)
![2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5594506.png)
![9-(2-methoxyethyl)-1-methyl-4-(9H-purin-6-yl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5594519.png)
![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)

![[(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5594542.png)
![1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole](/img/structure/B5594550.png)

![N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5594554.png)
![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)
![2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5594590.png)